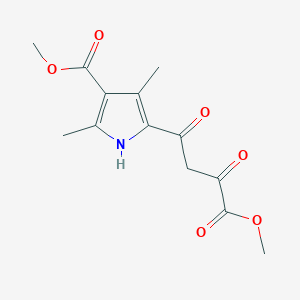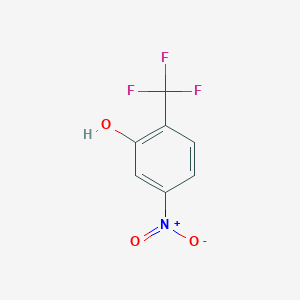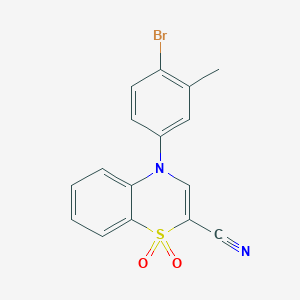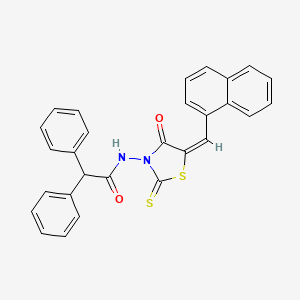
methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a pyrrole derivative that has been shown to possess potent analgesic and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The chemical reactivity and applications of compounds related to methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate have been explored in various studies. For instance, reaction dynamics involving similar structures have been investigated, showcasing the compound's potential in forming diverse chemical structures. These compounds serve as crucial intermediates in synthesizing various bioactive molecules, indicating their significance in medicinal chemistry and organic synthesis. The synthesis processes often involve cyclization reactions, showcasing the compound's utility in creating complex heterocyclic structures, which are core components in many pharmaceuticals (Srikrishna, Sridharan, & Prasad, 2010).
Antimicrobial and Antitumor Applications
Research has demonstrated the antimicrobial potential of derivatives of the compound, highlighting its application in developing new therapeutic agents. For example, novel derivatives have shown significant antimicrobial activities, providing a basis for further pharmaceutical development. These findings suggest the compound's role in addressing microbial resistance by offering new scaffolds for antimicrobial drug design (Hublikar et al., 2019). Additionally, studies on structurally related compounds have identified antitumor activities, further emphasizing the compound's relevance in cancer research and the development of novel oncological treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthetic Methodologies and Material Science
The compound and its derivatives have been used in developing synthetic methodologies, demonstrating its utility in organic chemistry. These methodologies facilitate the creation of complex molecules, underscoring the compound's role in advancing synthetic organic chemistry. Furthermore, the compound's derivatives have shown potential in material science, particularly in forming supramolecular structures. These structures are of interest for their ability to include large organic and bioorganic molecules, indicating potential applications in drug delivery systems and material engineering (Sheverdov et al., 2017).
Eigenschaften
IUPAC Name |
methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-6-10(13(18)20-4)7(2)14-11(6)8(15)5-9(16)12(17)19-3/h14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMLTOFBZEKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-methoxy-3,4-dioxobutanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)


![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)
